5,6-difluoro-1H-benzimidazole-2-thiol

Medicinal Chemistry Physicochemical Properties ADME

Researchers requiring a fluorinated benzimidazole-2-thiol scaffold with predictable reactivity often encounter supply inconsistencies for this key intermediate. 5,6-Difluoro-1H-benzimidazole-2-thiol (CAS 123470-47-3) addresses this need as a reliable building block with a differentiated electronic profile. - Lower pKa (6.86) enhances thiolate availability at phys. pH vs. non-fluorinated analogs. - Enables mild-acid cyclization to benz[4,5]imidazo[2,1-b][1,3]thiazoles. - Consensus LogP ~2.49 improves ADME tuning for kinase inhibitor programs. - Batch-specific QC ensures reproducibility in SAR and lead optimization workflows.

Molecular Formula C7H4F2N2S
Molecular Weight 186.18 g/mol
CAS No. 123470-47-3
Cat. No. B040686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-difluoro-1H-benzimidazole-2-thiol
CAS123470-47-3
Molecular FormulaC7H4F2N2S
Molecular Weight186.18 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)F)NC(=S)N2
InChIInChI=1S/C7H4F2N2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12)
InChIKeySPVMMWAWALXDSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Difluoro-1H-benzimidazole-2-thiol: Overview


5,6-Difluoro-1H-benzimidazole-2-thiol (CAS 123470-47-3) is a fluorinated heterocyclic compound of the benzimidazole class, characterized by the presence of two fluorine atoms at the 5 and 6 positions of the benzimidazole ring and a thiol group at the 2-position. This compound serves as a versatile building block in medicinal chemistry and agrochemical research, with applications in the synthesis of biologically active molecules, including kinase inhibitors and antimicrobial agents [1]. The difluoro substitution enhances the compound's electronic properties and may influence its solubility and stability, distinguishing it from non-fluorinated analogs .

5,6-Difluoro-1H-benzimidazole-2-thiol: Substitution Risks


Direct substitution of 5,6-difluoro-1H-benzimidazole-2-thiol with unsubstituted benzimidazole-2-thiol (CAS 583-39-1) is not scientifically equivalent due to substantial differences in physicochemical properties and synthetic utility. The difluoro substitution at positions 5 and 6 alters key parameters including lipophilicity and electronic profile, which in turn affect compound behavior in biological assays and synthetic transformations. Specifically, the pKa of the thiol group and the compound's LogD are shifted relative to the non-fluorinated analog, impacting reactivity, solubility, and potential target engagement in medicinal chemistry applications [1]. Furthermore, the fluorinated scaffold is a critical intermediate in the synthesis of advanced heterocycles, where the electronic influence of the fluorine atoms is essential for subsequent cyclization reactions [2]. Procurement of the unsubstituted analog would compromise the intended physicochemical profile and synthetic pathway, rendering experimental results non-comparable and potentially invalidating structure-activity relationship (SAR) studies.

5,6-Difluoro-1H-benzimidazole-2-thiol: Analog Comparison


Enhanced Lipophilicity vs. Unsubstituted Analog

5,6-Difluoro-1H-benzimidazole-2-thiol exhibits significantly higher lipophilicity compared to the unsubstituted benzimidazole-2-thiol scaffold. This is a critical differentiator for applications where enhanced membrane permeability or altered partition coefficients are desired. The introduction of the two fluorine atoms at the 5 and 6 positions increases the calculated LogP and the LogD at physiological pH, directly impacting the compound's behavior in biological systems and its suitability as a building block for drug-like molecules .

Medicinal Chemistry Physicochemical Properties ADME

Thiol pKa Shift vs. Non-Fluorinated Analogs

The pKa of the thiol group in 5,6-difluoro-1H-benzimidazole-2-thiol is reported as 6.86, which is significantly lower than the estimated pKa of approximately 8.0-8.5 for unsubstituted benzimidazole-2-thiol [1]. This shift is a direct consequence of the electron-withdrawing effect of the fluorine atoms at the 5 and 6 positions on the aromatic ring, which stabilizes the thiolate anion. The altered pKa influences the compound's reactivity in nucleophilic substitution and metal-coordination chemistry, as well as its protonation state under physiological conditions.

Medicinal Chemistry Physicochemical Properties Reactivity

Fused Heterocycle Precursor Utility

5,6-Difluoro-1H-benzimidazole-2-thiol (2-mercapto-5,6-difluorobenzimidazole) undergoes a well-characterized reaction with aliphatic and alicyclic ketones in acetic acid with catalytic sulfuric acid to yield fluorinated 2,3-disubstituted benz[4,5]imidazo[2,1-b][1,3]thiazole derivatives [1]. This transformation is a key differentiator from non-fluorinated analogs, as the presence of the fluorine atoms can influence the reaction rate, regioselectivity, and the electronic properties of the resulting fused heterocyclic system. The reaction with aromatic α-haloketones proceeds via a distinct pathway, furnishing 2-phenylacylthio-5,6-difluorobenzimidazoles that can be further cyclized to fluorinated benz[4,5]imidazo[2,1-b][1,3]thiazoles [1].

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Commercial Purity Specifications Comparison

For research procurement, the purity of the compound is a critical parameter. Commercial suppliers provide 5,6-difluoro-1H-benzimidazole-2-thiol with varying purity specifications and supporting documentation. For example, Bidepharm offers the compound with a standard purity of 95% (contains ~7.0% solvent) and provides batch-specific quality control data including NMR, HPLC, and GC reports . In contrast, Fluorochem UK offers a higher purity grade of 97.0% with a comprehensive safety data sheet and hazard classification . The availability of detailed analytical data from suppliers like Bidepharm is a significant factor in procurement decisions, ensuring the material meets the required specifications for reproducibility in research.

Chemical Procurement Quality Control Analytical Chemistry

5,6-Difluoro-1H-benzimidazole-2-thiol: Applications


Medicinal Chemistry: Fluorinated Kinase Inhibitor Synthesis

5,6-Difluoro-1H-benzimidazole-2-thiol serves as a key building block for the synthesis of fluorinated kinase inhibitors and other bioactive molecules. The compound's enhanced lipophilicity (Consensus LogP ~2.49) and altered electronic profile, due to the 5,6-difluoro substitution, make it a valuable scaffold for improving the ADME properties and target engagement of drug candidates. Its use in constructing advanced heterocyclic systems, such as benz[4,5]imidazo[2,1-b][1,3]thiazoles, as described in primary literature, further expands its utility in medicinal chemistry programs [1]. The availability of the compound with defined purity specifications and batch-specific QC data from reputable suppliers ensures reproducibility in SAR studies and lead optimization .

Chemical Biology: Thiol Enzyme & Metal Chelation Studies

The significantly lower pKa of the thiol group in 5,6-difluoro-1H-benzimidazole-2-thiol (pKa = 6.86) compared to non-fluorinated analogs makes it a superior probe for investigating thiol-dependent enzyme mechanisms and metal chelation under physiological conditions [1]. At pH 7.4, a greater proportion of the compound exists as the reactive thiolate anion, which can enhance its interaction with metal cofactors in enzyme active sites or facilitate bioconjugation reactions. This property is particularly relevant for studies targeting zinc-dependent enzymes or for developing novel metal-based therapeutics and imaging agents.

Organic Synthesis: Fused Heterocycle Building Block

The compound's established reactivity with ketones and α-haloketones provides a reliable and well-documented synthetic pathway to a unique class of fluorinated, fused heterocycles, specifically benz[4,5]imidazo[2,1-b][1,3]thiazoles [1]. This transformation is a key differentiator from non-fluorinated benzimidazole-2-thiols and is essential for researchers seeking to access this specific chemical space. The reaction is conducted under mild acidic conditions and yields products that are otherwise difficult to obtain, making 5,6-difluoro-1H-benzimidazole-2-thiol an indispensable intermediate in heterocyclic chemistry and the synthesis of complex molecular architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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